molecular formula C16H13NO B3052195 8-Methoxy-2-phenylquinoline CAS No. 393109-89-2

8-Methoxy-2-phenylquinoline

Cat. No. B3052195
CAS RN: 393109-89-2
M. Wt: 235.28 g/mol
InChI Key: BHENMLKXUZMVNI-UHFFFAOYSA-N
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Description

8-Methoxy-2-phenylquinoline is a quinoline derivative . Quinoline is an aromatic nitrogen-containing heterocyclic compound that forms salts with acids and exhibits reactions similar to benzene and pyridine . It participates in both electrophilic and nucleophilic substitution reactions .


Synthesis Analysis

Quinoline and its derivatives can be synthesized using various conventional named reactions such as Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These synthetic routes have been developed due to the wide range of biological and pharmacological activities of quinoline and its derivatives .


Molecular Structure Analysis

The molecular formula of 8-Methoxy-2-phenylquinoline is C16H13NO . It has a molecular weight of 235.281 . The structure elucidation of quinoline derivatives can be done using 2-D NMR spectroscopy .


Chemical Reactions Analysis

Quinoline can be synthesized from unknown methylanilines using the Skraup’s synthesis. This involves a sequence of reactions starting with the Michael (1,4-) addition of the aniline nitrogen to propenal, followed by electrophilic aromatic substitution, and subsequent dehydration and oxidation to give quinoline .


Physical And Chemical Properties Analysis

8-Methoxy-2-phenylquinoline has a density of 1.1±0.1 g/cm3 and a boiling point of 399.6±27.0 °C at 760 mmHg .

Scientific Research Applications

Antiplatelet Agents

8-Methoxy-2-phenylquinoline derivatives demonstrate potent antiplatelet activity. For example, 5-ethyl-4-methoxy-2-phenylquinoline has been found to be a potent compound with an IC50 value of 0.08 microM, indicating its potential as a novel antiplatelet agent with significant potency compared to indomethacin. Its mechanism may involve the inhibition of cyclooxygenase or thromboxane synthetase (Ko et al., 2001).

Antiproliferative Agents

Certain 4-anilino-8-methoxy-2-phenylquinoline derivatives have been synthesized and evaluated for their antiproliferative properties. Compounds like 4'-COMe-substituted derivatives have shown significant antiproliferative activity, highlighting the importance of substitution position on the quinoline ring for their effectiveness. These compounds are particularly active against various cancer cells, indicating their potential in cancer treatment (Chen et al., 2006).

Inhibitors of DNA Repair Enzymes

8-Methoxyquinazolinone derivatives have been identified as inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). This finding is crucial for clinical studies focusing on the repair of drug- and radiation-induced DNA damage. The inhibitory activity of these compounds makes them a valuable asset in cancer treatment research (Griffin et al., 1998).

Dopamine Antagonists

Synthesis of 8-(methoxyphenyl)-1,2,3,4-tetrahydroisoquinolines and their evaluation as dopamine antagonists highlight their potential in neuroscientific research. While they did not show significant potential as antipsychotic agents, their dopamine receptor antagonism is notable for further investigation in neurology and psychiatry (Ellefson et al., 1980).

Inhibition of Tubulin Polymerization

Methoxy-substituted 3-formyl-2-phenylindoles, including derivatives of 8-methoxy-2-phenylquinoline, have shown to inhibit tubulin polymerization, a crucial mechanism in the development of cytostatic agents for cancer treatment. These findings contribute to the understanding of microtubule assembly disruption in cancer cells (Gastpar et al., 1998).

Safety And Hazards

8-Methoxy-2-phenylquinoline is intended only for research and development use by, or directly under the supervision of, a technically qualified individual .

Future Directions

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . They possess several pharmacological activities and are used in the development of new therapeutic agents . Therefore, the future directions of 8-Methoxy-2-phenylquinoline could involve further exploration of its potential therapeutic uses.

properties

IUPAC Name

8-methoxy-2-phenylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-18-15-9-5-8-13-10-11-14(17-16(13)15)12-6-3-2-4-7-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHENMLKXUZMVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00573769
Record name 8-Methoxy-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Methoxy-2-phenylquinoline

CAS RN

393109-89-2
Record name 8-Methoxy-2-phenylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00573769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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